4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFGLIDTXLPSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide, with CAS number 922919-87-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H17ClN2O4S2
- Molecular Weight : 448.94 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group linked to a chromeno-thiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function .
- Antiviral Potential : Some derivatives of related compounds have shown antiviral activity against Tobacco Mosaic Virus (TMV), indicating a possible avenue for further exploration in antiviral applications .
Antimicrobial Studies
A study conducted on related compounds demonstrated their effectiveness against various bacterial strains. The synthesized derivatives showed significant antibacterial properties with varying degrees of efficacy. For instance:
- Compounds exhibited IC50 values ranging from 0.63 µM to 2.14 µM against AChE, suggesting strong inhibitory potential .
Enzyme Inhibition Studies
In vitro assays have confirmed that the compound can inhibit AChE effectively:
- The strongest inhibitors among tested derivatives had IC50 values indicating potent activity, comparable to known AChE inhibitors .
Case Study: Acetylcholinesterase Inhibition
In a comparative study involving several synthesized compounds, the one structurally similar to this compound was found to significantly inhibit AChE:
- Molecular docking studies revealed favorable binding interactions with the active site of AChE, elucidating the potential mechanism of action .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide exhibit significant anticancer properties. Research has demonstrated that derivatives of thiazole and chromene can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the potential of chromeno-thiazole derivatives in targeting specific cancer pathways, leading to reduced cell proliferation and enhanced apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, making it a candidate for further development as an antimicrobial agent .
Safety Assessments
The safety profile of this compound is critical for its application in pharmaceuticals. The TOXIN knowledge graph has been employed to assess the compound's potential toxicity using historical data and new methodologies. This approach integrates toxicological data from various sources to predict organ-specific toxicity, including liver toxicity .
In Silico Predictions
In silico models have been developed to predict the compound's toxicological effects based on its chemical structure. These models utilize Quantitative Structure–Activity Relationship (QSAR) methodologies to estimate the likelihood of adverse effects, providing a preliminary safety assessment before conducting in vivo studies .
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its sulfonamide functionality can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composite materials .
Nanotechnology
Research into nanomaterials has shown that incorporating this compound into nanoscale systems can improve drug delivery mechanisms. The ability to modify its surface properties allows for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer potential of a series of chromeno-thiazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating strong potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole- and Sulfonamide-Containing Derivatives
The compound shares structural similarities with other thiazole-sulfonamide hybrids. For example:
- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6) differs by substituting the chromeno-thiazole core with a simpler thiazol-2-yl group and a methylphenylsulfonamide moiety.
Bioactive Thiazole-Triazole Hybrids
Compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () exhibit structural overlap via the thiazol-2-yl group and sulfonamide linkage. Such hybrids demonstrate antimicrobial and antioxidant activities, with IC50 values as low as 6.2 μM in superoxide inhibition assays .
Antimicrobial Thiazole Derivatives
Thiazole derivatives such as 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide () show inhibitory zones of 11 mm against Fusarium monoliforme and 6 mm against Aspergillus flavus.
Spectroscopic Characterization
Key spectral features of analogs include:
- IR : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in thione tautomers ().
- NMR : Distinct signals for sulfonamide protons (δ 7.5–8.5 ppm) and thiazole carbons (δ 150–160 ppm) .
Pharmacokinetic and Bioactivity Insights
Enzyme Inhibition
Piperazine-thiazole hybrids like N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide () demonstrate oral bioavailability and prolonged plasma half-life due to sulfonamide-mediated protein binding. The target compound’s chromeno ring may further modulate metabolic stability .
Antioxidant Potential
Thiophene-thiazole derivatives (e.g., IC50 = 6.2 μM) suggest that electron-withdrawing groups (e.g., 4-chlorophenylsulfonyl) enhance radical scavenging. The chromeno system’s conjugated π-system could synergize with the sulfonamide to improve electron delocalization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Formation of the thiazole ring via condensation of 4-chlorobenzaldehyde derivatives with thiosemicarbazide under reflux in ethanol .
- Sulfonylation using 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Final coupling of the sulfonamide intermediate with the chromeno-thiazole moiety using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .
- Critical Conditions : Temperature control (0–5°C during sulfonylation), inert atmosphere (N₂ or Ar), and solvent purity (e.g., dried DMF for coupling reactions) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Look for the sulfonamide NH proton (δ 10.5–11.5 ppm) and chromeno-thiazole aromatic protons (δ 6.8–8.2 ppm) .
- ¹³C-NMR : Confirm the sulfonyl group (C-SO₂ at δ 125–135 ppm) and carbonyl carbons (amide C=O at δ 165–170 ppm) .
- FT-IR : Key peaks include sulfonyl S=O (1350–1150 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the sulfonamide and chromeno-thiazole moieties .
Q. How can researchers ensure compound stability during storage and biological assays?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .
- Stability Testing : Use HPLC to monitor degradation under varying pH (4–9) and temperature (4–37°C) conditions .
- Biological Assays : Prepare fresh DMSO stock solutions (<0.1% v/v in cell media) to avoid solvent-induced aggregation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to potential biological targets, such as kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or PARP). Prioritize the sulfonamide and chromeno-thiazole groups for hydrogen bonding and π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and RMSF plots to identify flexible regions affecting binding .
- Validation : Cross-reference computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to confirm binding constants (Kd) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. efficacy)?
- Methodological Answer :
- Dose-Response Profiling : Perform MTT assays across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) to identify therapeutic windows .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, silence PARP-1 to confirm its role in the compound’s anticancer activity .
- Off-Target Screening : Utilize kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that may explain cytotoxicity .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a 4-CF₃ or 4-OCF₃ group to improve metabolic resistance while maintaining lipophilicity .
- Prodrug Design : Introduce an ester moiety at the butanamide chain for slow hydrolysis in vivo, as seen in similar sulfonamide derivatives .
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify vulnerable sites for modification .
Q. What analytical methods are recommended for resolving spectral data discrepancies (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons. For example, distinguish chromeno-thiazole protons from aromatic sulfonamide signals .
- Dynamic NMR : Heat samples to 50°C in DMSO-d₆ to resolve rotational barriers causing signal broadening in the sulfonamide group .
- X-ray Crystallography : If available, solve the crystal structure to unambiguously confirm bond lengths and angles (e.g., S–N bond: ~1.73 Å ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
